7-Chloro-5-nitroindoline
Description
7-Chloro-5-nitroindoline is a substituted indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound features a chlorine substituent at position 7 and a nitro group (-NO₂) at position 3. Substituted indolines are pivotal in medicinal chemistry due to their bioactivity, often serving as precursors for pharmaceuticals or agrochemicals .
Properties
CAS No. |
196205-08-0 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 |
InChI Key |
MDFIYXAUHLQZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 7-Chloro-5-nitroindoline and related compounds:
*Molecular weight calculated based on indoline core (C₈H₉N = 119.16) + substituents (Cl: 35.45, NO₂: 46.01).
Key Observations:
- Electron-Withdrawing Substituents : The chloro and nitro groups in this compound are electron-withdrawing, which may enhance stability and alter reactivity compared to electron-donating groups (e.g., methoxy in 7-Methoxy-1H-indole-3-carboxylic acid) .
Physicochemical Properties
- Melting Points : While this compound’s melting point is undocumented, analogs like 7-Methoxy-1H-indole-3-carboxylic acid exhibit high melting points (199–201°C), suggesting that nitro and chloro substituents may similarly increase thermal stability .
- Solubility : Nitro groups typically reduce aqueous solubility, but the indoline core may mitigate this compared to fully aromatic indoles .
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